molecular formula C9H16O3 B14446988 Methyl 6-(oxiran-2-YL)hexanoate CAS No. 76543-10-7

Methyl 6-(oxiran-2-YL)hexanoate

Cat. No.: B14446988
CAS No.: 76543-10-7
M. Wt: 172.22 g/mol
InChI Key: UPFHNPWNFWBLGL-UHFFFAOYSA-N
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Description

Methyl 6-(oxiran-2-yl)hexanoate is an epoxide-functionalized methyl ester characterized by a six-carbon chain (hexanoate) with a terminal oxirane (epoxide) group. This compound is significant in organic synthesis and combustion chemistry due to its reactive epoxide ring, which participates in ring-opening reactions, polymerization, and oxidative transformations . It is structurally defined by the formula C₉H₁₆O₃, combining ester and epoxide functionalities. The compound has been identified as an intermediate in the oxidation of unsaturated methyl esters, such as methyl oleate, where radical-mediated cyclization forms oxirane derivatives during combustion processes .

Properties

CAS No.

76543-10-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 6-(oxiran-2-yl)hexanoate

InChI

InChI=1S/C9H16O3/c1-11-9(10)6-4-2-3-5-8-7-12-8/h8H,2-7H2,1H3

InChI Key

UPFHNPWNFWBLGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(oxiran-2-yl)hexanoate can be synthesized through several methods. One common approach involves the epoxidation of methyl 6-hexenoate using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(oxiran-2-yl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: m-CPBA is commonly used for epoxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the epoxide ring.

Major Products Formed

    Diols: Formed through oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the ester group.

    Functionalized Esters: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 6-(oxiran-2-yl)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(oxiran-2-yl)hexanoate involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Hexanoate Derivatives

The table below compares Methyl 6-(oxiran-2-yl)hexanoate with structurally related hexanoate esters, highlighting differences in functional groups, reactivity, and applications:

Compound Functional Groups Key Properties Applications Reference
This compound Epoxide, ester High reactivity via epoxide ring-opening; forms polymers or diols Combustion intermediates, polymer precursors
Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate Amine, aldehyde, ester Fluorescent labeling via aldehyde-amine coupling Biomolecule labeling, fluorescent probes
Methyl 6-[4-(naphthalen-1-yl)phenoxy]hexanoate Aryl ether, ester Low enzymatic acylation efficiency; hydrolyzes to carboxylic acids Prodrug synthesis (e.g., vitamin C conjugates)
Methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate Thiazolidinone, thioester Bioactive heterocyclic core; potential enzyme inhibition Antimicrobial or anticancer agents
2-(2-methylprop-2-enoyloxy)ethyl 6-hydroxyhexanoate Methacrylate, hydroxyl, ester Polymerizable via methacrylate group; hydrophilic due to hydroxyl Hydrogels, biomedical materials

Key Observations :

  • Reactivity: this compound’s epoxide group enables nucleophilic attacks (e.g., by amines or acids), unlike non-epoxidized esters like methyl hexanoate derivatives .
  • Synthetic Utility: While ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate is tailored for biomolecule labeling via Schiff base formation , this compound serves as a crosslinking agent in polymer chemistry.
  • Biomedical Potential: Thiazolidinone-containing analogs (e.g., ) exhibit bioactivity, whereas this compound’s applications are more industrial.
Epoxide-Containing Analogs
  • Methyl 9-(oxiran-2-yl)nonanoate: A longer-chain analog (C₁₀) formed during methyl-10-undecenoate oxidation. Its larger hydrophobic chain reduces solubility in polar solvents compared to this compound .
  • 6-Methyl-2-(oxiran-2-yl)hept-5-en-2-ol : Combines epoxide with an alcohol and alkene, enabling dual reactivity (e.g., epoxide ring-opening and olefin oxidation) .

Physicochemical and Thermodynamic Properties

  • Hydrogen Bonding: this compound has two hydrogen-bond acceptors (epoxide oxygen and ester carbonyl), compared to six in the thiazolidinone derivative .
  • Hydrophobicity: The compound’s logP (~2.5, estimated) is lower than aryl-substituted analogs (e.g., methyl 6-[4-(naphthalen-1-yl)phenoxy]hexanoate, logP ~4.5) due to the polar epoxide .

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